1,2,3,5-Tetramethylbenzene

Overview

Description

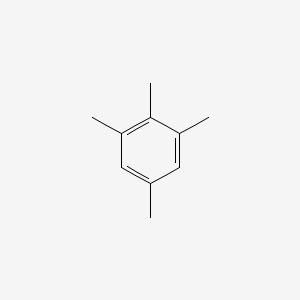

1,2,3,5-Tetramethylbenzene, also known as isodurene, is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring with four methyl groups attached at the 1, 2, 3, and 5 positions. This compound is a colorless liquid with a camphor-like odor and is nearly insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylbenzene can be synthesized from mesitylene. Mesitylene is first converted to mesityl bromide, which then reacts with magnesium to form a Grignard reagent. This reagent is subsequently alkylated with dimethyl sulfate to produce this compound .

Industrial Production Methods: Industrially, this compound can be isolated from the reformed fraction of oil refineries. It can also be produced by methylation of toluene, xylenes, and trimethylbenzenes .

Chemical Reactions Analysis

General Reactivity

1,2,3,5-Tetramethylbenzene, like other aromatic hydrocarbons, can undergo vigorous reactions, even explosions, when in contact with strong oxidizing agents . It can also react exothermically with bases and diazo compounds . The benzene nucleus in this compound is subject to electrophilic substitution reactions such as halogenation (with an acid catalyst), nitration, sulfonation, and Friedel-Crafts reactions .

Reactions with OH Radicals

The reaction of OH radicals with this compound has been extensively studied due to its relevance in atmospheric chemistry .

Key findings:

-

OH radicals reversibly add to both substituted (ipso) and unsubstituted (ortho) positions on the ring .

-

The reaction kinetics of O2 with these adducts have been investigated, revealing that the presence of O2 leads to faster OH consumption .

-

Rate constants for the reactions of O2 with both ortho and ipso adducts have been determined .

-

The rate constants for 1,2,4,5-tetramethylbenzene are greater than those for benzene, toluene, and p- and m-xylene, but smaller than those for hexamethylbenzene .

Methylation Reactions

This compound plays a role in methylation reactions, particularly in the context of methanol to olefin (MTO) catalysis .

Key points:

-

In MTO catalysis on microporous solid acids, methylbenzenes frequently act as important reaction centers .

-

Density functional theory calculations predict that sequential methylation of benzene rings with fewer than four methyl groups will preferentially occur on the ring, leading to the formation of toluene, 1,3-dimethylbenzene, 1,2,4-trimethylbenzene, and 1,2,4,5-tetramethylbenzene .

-

Side-chain methylation becomes preferred after the addition of four methyl groups to the ring .

Microbial Degradation

This compound is subject to microbial degradation, which is relevant for environmental remediation . Research into the microbial degradation pathways of mobile aromatic hydrocarbons, including 1,2,4,5-tetramethylbenzene, provides insights into environmental remediation techniques, especially for biodegradation processes necessary for reducing pollution from dense non-aqueous phase liquids (DNAPLs) .

Data Table

The following table summarizes some key properties of this compound :

| Property | Value |

|---|---|

| CAS Number | 527-53-7 |

| Molecular Formula | C10H14 |

| Molecular Weight | 134.22 |

| Melting Point | -24°C |

| Boiling Point | 198°C |

| Density | 0.89 g/cm3 |

| Flash Point | 63°C |

| Water Solubility | Insoluble in water |

| Refractive index | n20/D 1.512(lit.) |

| LogP | 4.100 |

Environmental Considerations

Research on the environmental behavior of tetramethylbenzene highlights its degradation mechanisms and kinetics when exposed to OH radicals, underscoring its impact on air quality and potential ecological risks. This is essential for environmental monitoring and management strategies involving aromatic hydrocarbons .

Scientific Research Applications

Industrial Applications

- Organic Synthesis :

- Production of Pyromellitic Acid and Dianhydride :

- Use in Petrochemical Analysis :

Case Study 1: Toxicological Assessment

A study by Korsak et al. (1998) examined the acute inhalation toxicity of tetramethylbenzenes. The findings indicated no lethal effects at concentrations up to 1200 mg/m³ over four hours. However, sensory irritation was noted at lower concentrations, leading to recommendations for occupational exposure limits . These insights are critical for establishing safety protocols in industrial environments where this compound is handled.

Case Study 2: Solubility Predictions

Research published in the Journal of Chemical Engineering focused on predicting the solubility of sparingly soluble solids such as this compound in various solvents. The study demonstrated that proper solubility modeling can enhance the efficiency of processes involving this compound in organic synthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Precursor for various organic compounds through substitution reactions |

| Pyromellitic Derivatives | Raw material for pyromellitic acid and dianhydride used in polyimide resins |

| Petrochemical Analysis | Reference standard for hydrocarbon analysis |

| Toxicological Studies | Assessment of inhalation toxicity and establishment of occupational exposure limits |

Mechanism of Action

The mechanism of action of 1,2,3,5-tetramethylbenzene involves its interactions with various molecular targets and pathways:

Comparison with Similar Compounds

1,2,3,5-Tetramethylbenzene is one of three isomers of tetramethylbenzene. The other two isomers are:

- 1,2,3,4-Tetramethylbenzene (Prehnitene)

- 1,2,4,5-Tetramethylbenzene (Durene)

Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which influences its chemical properties and reactivity compared to its isomers .

Biological Activity

1,2,3,5-Tetramethylbenzene, also known as pseudocumene, is an aromatic hydrocarbon with the molecular formula . This compound is part of the tetramethylbenzene family and has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Weight : 134.22 g/mol

- Density : Approximately 0.9 g/cm³

- Boiling Point : 204 °C

- Melting Point : 76-80 °C

These properties contribute to its behavior in biological systems and its interactions with various biomolecules.

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in relation to its effects on cellular processes and its role in environmental toxicity.

Toxicological Studies

Research indicates that this compound can exhibit toxic effects at certain concentrations. A study highlighted the compound's impact on human health through inhalation exposure. The following table summarizes findings from toxicological assessments:

Case Studies

Case Study 1: Respiratory Effects

A study conducted by the Environmental Protection Agency (EPA) analyzed the respiratory effects of various aromatic hydrocarbons, including this compound. The results indicated that exposure to high concentrations resulted in significant respiratory distress in animal models. The study emphasized the need for further research on long-term exposure effects and potential carcinogenicity .

Case Study 2: Neurotoxicity Assessment

Another investigation focused on the neurotoxic potential of this compound. The study utilized rat models to assess behavioral changes following exposure to varying concentrations of the compound. Results showed alterations in locomotor activity and cognitive function at higher doses . This raises concerns regarding occupational exposure limits and safety regulations.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage .

- Cell Cycle Disruption : Research indicates that exposure can interfere with normal cell cycle progression, potentially leading to apoptosis or uncontrolled cell proliferation .

- Inflammatory Response : Studies have noted an upregulation of pro-inflammatory cytokines in response to exposure to this compound .

Q & A

Q. Basic: What laboratory synthesis methods are effective for producing 1,2,3,5-Tetramethylbenzene?

Methodological Answer:

this compound (CAS 527-53-7) is typically synthesized via alkylation of toluene or xylene derivatives. A common approach involves Friedel-Crafts alkylation using methyl halides or alcohols in the presence of Lewis acid catalysts (e.g., AlCl₃). For isomer control, reaction temperature (160–200°C) and stoichiometric ratios of methylating agents are critical. Post-synthesis purification via fractional distillation (boiling point: 198°C) ensures removal of byproducts like durene (1,2,4,5-Tetramethylbenzene) . Catalytic efficiency and selectivity can be optimized using zeolite catalysts, as demonstrated in alkylation studies of trimethylbenzene isomers .

Q. Basic: Which analytical techniques are optimal for characterizing purity and structural confirmation?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for quantifying purity (>85% GC) and detecting trace impurities .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR distinguish methyl group positions (e.g., δ 2.15–2.35 ppm for aromatic methyl protons) .

- Differential Scanning Calorimetry (DSC): Determines melting behavior (reported melting point: -24°C) and phase transitions .

- Portable Mass Spectrometry: Desorption atmospheric pressure chemical ionization (DAPCI) enables in-situ detection with tandem MS for structural validation .

Q. Advanced: How can researchers differentiate this compound from its structural isomers (e.g., durene)?

Methodological Answer:

- Tandem Mass Spectrometry (MS/MS): Fragmentation patterns (e.g., m/z 134 → 119 for methyl loss) distinguish isomer-specific pathways .

- X-ray Crystallography: Resolves crystal packing differences, though limited by the compound’s liquid state at room temperature .

- Thermodynamic Property Analysis: Compare experimental vapor pressure or enthalpy of vaporization with computational models (e.g., group contribution methods) .

- Chromatographic Retention Indices: Use reverse-phase HPLC with calibrated standards to separate isomers .

Q. Advanced: What challenges arise in catalytic alkylation for selective isomer production?

Methodological Answer:

Catalyst selectivity is a key challenge. For example, zeolite catalysts with tailored pore sizes (e.g., H-beta zeolites) favor 1,2,4,5-Tetramethylbenzene (durene) due to steric constraints, while acidic ionic liquids may enhance 1,2,3,5-isomer yields. Reaction kinetics studies suggest that elevated pressures (5–10 bar) and methanol co-feeding improve methyl group redistribution . Contradictory data on isomer ratios under similar conditions may stem from catalyst deactivation or impurities in feedstocks .

Q. Safety: What are the best practices for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: 63°C) .

- Personal Protective Equipment (PPE): Nitrile gloves and lab coats prevent dermal contact; safety goggles are mandatory .

- Storage: Keep in airtight containers away from oxidizers and acids. Store below 25°C in flame-proof cabinets .

- Spill Management: Absorb with inert materials (e.g., sand) and avoid water runoff to prevent environmental contamination .

Q. Advanced: How can thermodynamic properties be modeled computationally for phase behavior predictions?

Methodological Answer:

Group contribution methods (e.g., Joback-Reid) estimate critical properties (Tc, Pc) and vapor-liquid equilibria. Experimental validation using static or dynamic methods (e.g., ebulliometry) refines parameters like Antoine constants for boiling point modeling. Discrepancies between calculated and experimental densities (0.89 g/cm³ at 20°C) highlight the need for force-field adjustments in molecular dynamics simulations .

Q. Environmental Impact: What methodologies assess environmental fate and degradation pathways?

Methodological Answer:

- Aquatic Toxicity Screening: Use OECD Test Guideline 301 for ready biodegradability assessments. Low water solubility (0.882 g/cm³) suggests bioaccumulation potential .

- Advanced Oxidation Processes (AOPs): Evaluate hydroxyl radical-mediated degradation using UV/H₂O₂ systems, monitored via GC-MS .

- Soil Sorption Studies: Batch experiments with humic acids quantify log Koc values to predict mobility in terrestrial environments .

Properties

IUPAC Name |

1,2,3,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMMTCNYPIMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026119 | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165 °F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract., Pale yellow to white liquid with a camphor-like odor; [CAMEO] | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388.4 °F at 760 mmHg (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

146 °F (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.891 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.63 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-53-7 | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodurene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODURENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JBI5Y5A5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-10.6 °F (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.